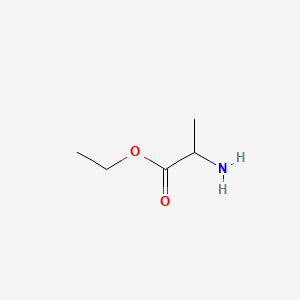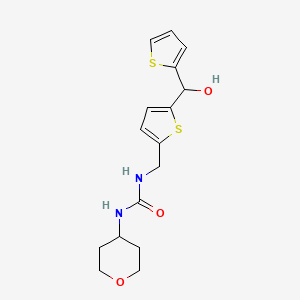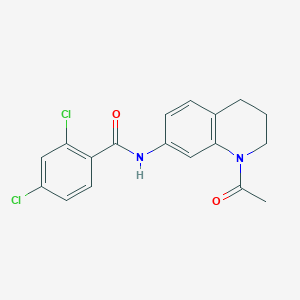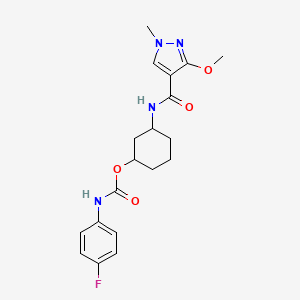
3-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoles are a type of organic compound with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . There are also methods for the synthesis of 3-Methyl-1H-pyrazole-4-carbaldehyde from 3,4-Dihydro-2H-pyran and N-Formylmorpholine and 4-Bromo-3-methylpyrazole .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Protodeboronation of pinacol boronic esters is one of the chemical reactions that pyrazoles can undergo .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 3-Methyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 156.14 and is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[3,4-b]pyridines consist of two possible tautomeric forms: the 1H-isomer and the 2H-isomer. These compounds are part of the pyrazolopyridine family, which includes five congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. The fusion of a pyrazole and a pyridine ring results in these bicyclic heterocyclic structures .
Isomeric Forms:- 1H-pyrazolo[3,4-b]pyridines (1) : These compounds exhibit a close resemblance to the purine bases adenine and guanine. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized in 1908, and since then, they have attracted interest due to their potential biological activities .
- 2H-pyrazolo[3,4-b]pyridines (2) : These isomers also play a significant role in medicinal chemistry .
Substitution Patterns and Synthesis
The diversity of substituents at specific positions significantly influences the properties of pyrazolo[3,4-b]pyridines. Notably:
Synthetic methods for pyrazolo[3,4-b]pyridines involve starting from either a preformed pyrazole or pyridine. Researchers have explored various strategies to achieve these structures .
Biomedical Applications
Pyrazolo[3,4-b]pyridines exhibit promising biomedical applications:
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4/c1-24-11-16(18(23-24)27-2)17(25)21-14-4-3-5-15(10-14)28-19(26)22-13-8-6-12(20)7-9-13/h6-9,11,14-15H,3-5,10H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLVYKDBQDXMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

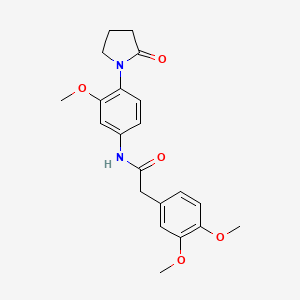
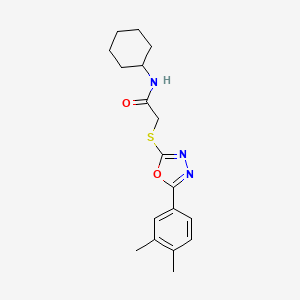
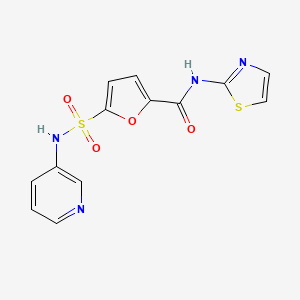

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)
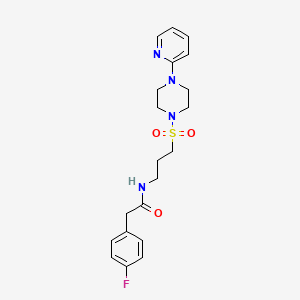
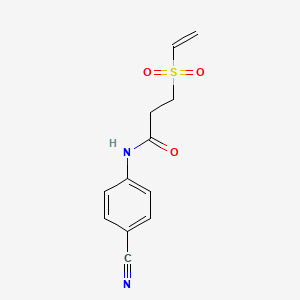

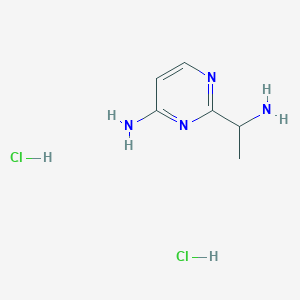
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
